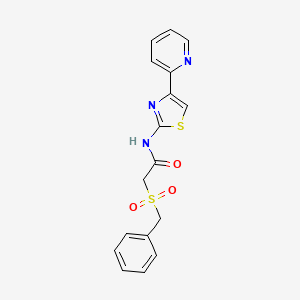

2-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-16(12-25(22,23)11-13-6-2-1-3-7-13)20-17-19-15(10-24-17)14-8-4-5-9-18-14/h1-10H,11-12H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIJKJNLNKQKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 2-Bromoacetylpyridine with Thiourea

A modified Hantzsch approach involves reacting 2-bromoacetylpyridine with thiourea in ethanol under reflux conditions. For example, 4-(pyridin-4-yl)thiazol-2-amine was synthesized by heating 4-(bromoacetyl)pyridine hydrobromide with thiourea in ethanol at 100°C for 30 minutes under microwave irradiation, yielding 71% after recrystallization. Adapting this method for the pyridin-2-yl derivative would require substituting 4-(bromoacetyl)pyridine with 2-bromoacetylpyridine.

Key Considerations:

- Solvent Selection: Ethanol or acetone is preferred for their ability to dissolve both reactants and facilitate cyclization.

- Purification: The product is typically isolated via filtration after cooling, followed by washing with ethanol and diethyl ether.

Acylation of Thiazol-2-Amine: Introducing the Acetamide Moiety

The acetamide group is introduced via nucleophilic acyl substitution using chloroacetamide derivatives.

Chloroacetylation with 2-Chloroacetamide

In a representative procedure, 2-chloro-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide was reacted with piperazine derivatives in acetone with K₂CO₃ as a base, yielding 70–80% of acylated products. For the target compound, 2-chloroacetamide would react with 4-(pyridin-2-yl)thiazol-2-amine under similar conditions:

$$

\text{Thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{N-(Thiazol-2-yl)chloroacetamide}

$$

Optimization Notes:

- Base: K₂CO₃ or NaH in DMF effectively deprotonates the thiazol-2-amine, enhancing nucleophilicity.

- Temperature: Reflux (60–80°C) ensures complete reaction within 2–4 hours.

Sulfonyl Group Introduction: Benzylsulfonyl Functionalization

The benzylsulfonyl group is introduced via oxidation of a benzylthio intermediate or direct sulfonylation.

Sulfide Intermediate Synthesis

Benzyl mercaptan reacts with chloroacetamide to form 2-(benzylthio)acetamide. For example, substituting piperazine with benzyl mercaptan in a K₂CO₃/acetone system yields the sulfide:

$$

\text{ClCH}2\text{CONH-Thiazole} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3} \text{PhCH}2\text{S-CH}2\text{CONH-Thiazole}

$$

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA). For instance, analogous sulfone syntheses in patent literature employ 30% H₂O₂ at 50–60°C for 4–6 hours:

$$

\text{PhCH}2\text{S-CH}2\text{CONH-Thiazole} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{PhCH}2\text{SO}2\text{-CH}_2\text{CONH-Thiazole}

$$

Yield Considerations:

- Oxidation typically achieves 80–95% conversion, with purity dependent on recrystallization solvents like ethanol or ethyl acetate.

Alternative Route: Direct Sulfonylation

To avoid multi-step oxidation, 2-(benzylsulfonyl)acetyl chloride can be prepared upfront and coupled with the thiazol-2-amine.

Synthesis of 2-(Benzylsulfonyl)Acetyl Chloride

Benzylsulfonylacetic acid is synthesized by oxidizing benzylthioacetic acid, followed by treatment with thionyl chloride (SOCl₂):

$$

\text{PhCH}2\text{SO}2\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{PhCH}2\text{SO}2\text{CH}_2\text{COCl}

$$

Acylation of Thiazol-2-Amine

The acyl chloride reacts with 4-(pyridin-2-yl)thiazol-2-amine in acetone or DMF with a tertiary amine base (e.g., triethylamine):

$$

\text{Thiazol-2-amine} + \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

Advantages:

- Bypasses oxidation steps, reducing side reactions.

- Higher yields (reported up to 78–80% for similar acetamides).

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy: A strong C=O stretch at 1670–1680 cm⁻¹ confirms the acetamide group. The sulfonyl group exhibits S=O stretches at 1150–1350 cm⁻¹.

- ¹H NMR: Key signals include pyridyl protons (δ 8.5–7.5 ppm), thiazole C5-H (δ 7.3–7.5 ppm), benzyl CH₂ (δ 4.5–4.7 ppm), and sulfonyl-adjacent CH₂ (δ 3.8–4.0 ppm).

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 376 for C₁₇H₁₆N₃O₃S₂).

Challenges and Optimization Strategies

Solubility Issues

The polar sulfonyl group may reduce solubility in organic solvents. Using DMF or DMSO as reaction media improves dissolution during acylation.

Byproduct Formation

Over-oxidation of sulfide intermediates can yield sulfonic acids. Controlled addition of H₂O₂ and low temperatures (0–5°C) mitigate this.

Purification

Recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridinyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide serves as an essential intermediate for developing novel compounds. Its sulfonamide group enhances reactivity, making it suitable for various coupling reactions and modifications to create derivatives with tailored properties .

Research has indicated potential biological activities of this compound, particularly in:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This is particularly relevant in the development of new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Medicinal Applications

The therapeutic potential of this compound is being explored in drug development:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through specific molecular interactions, making it a candidate for anticancer drug development .

- Neurological Disorders : There are ongoing investigations into its neuroprotective effects, which could lead to new treatments for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers synthesized several derivatives of thiazole compounds, including variations of this compound. The results indicated that specific modifications enhanced their efficacy against resistant strains of bacteria, demonstrating the compound's potential as a new class of antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduces pro-inflammatory cytokine production in vitro. The study provided insights into the molecular mechanisms involved, suggesting that it may inhibit NF-kB signaling pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

The table below compares key molecular parameters of the target compound with structurally similar analogs:

Key Observations :

Pharmacokinetic Considerations

- Metabolism : Piperazine derivatives () are prone to hepatic oxidation, whereas sulfonyl groups (target compound) may resist metabolic degradation, improving half-life .

- Bioavailability : Coumarin-linked analogs (–5) exhibit moderate oral bioavailability due to their planar aromatic systems; the target’s pyridine-thiazole core may offer balanced lipophilicity .

Biologische Aktivität

2-(Benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a benzylsulfonyl group, which contribute to its biological activity. The molecular formula is , and its molecular weight is 296.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity. This mechanism is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : The compound has shown potential as an antibacterial agent, particularly when used in conjunction with cell-penetrating peptides. This combination enhances its efficacy against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound exhibited strong AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

- Anticancer Activity : Research on N-benzyl-substituted acetamides revealed that related compounds inhibited the proliferation of cancer cell lines (HT-29, BT-20, CCRF-CEM), indicating that modifications to the benzylsulfonyl structure could enhance anticancer properties .

- Antibacterial Studies : Various derivatives incorporating thiazole and sulfonamide groups were synthesized and tested for antibacterial activity. Results indicated that specific structural modifications led to enhanced efficacy against bacterial strains .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Condensation of 2-aminothiazole derivatives with acetonitrile or acetyl chloride under anhydrous conditions, using catalysts like AlCl₃ .

- Sulfonylation : Introduction of the benzylsulfonyl group via reaction with benzylsulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Acetamide coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

Optimization Tips : - Monitor reactions via TLC and confirm product purity via NMR (¹H/¹³C) and HRMS .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiazole protons at δ 7.2–8.5 ppm, sulfonyl groups at δ 3.5–4.2 ppm) .

- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at ~1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration, use SHELX programs for refinement .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Key Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines, passage numbers, and incubation times .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Data Normalization : Compare results to internal controls and report fold-changes relative to baseline .

Advanced: What computational strategies are used to predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2 active sites) .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with IC₅₀ values .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl for hydrogen bonding, pyridyl for π-π stacking) .

Advanced: How to address low solubility or bioavailability in preclinical studies?

Methodological Answer:

- Formulation Optimization : Use co-solvents (PEG 400) or liposomal encapsulation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability .

- Pharmacokinetic Profiling : Conduct in vivo studies in rodents with LC-MS/MS quantification of plasma/tissue levels .

Advanced: How to resolve discrepancies in enzyme inhibition data between in vitro and cellular assays?

Methodological Answer:

- Cellular Uptake Analysis : Measure intracellular compound levels via LC-MS .

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Microenvironment Mimicry : Supplement assays with serum proteins to replicate physiological conditions .

Advanced: What crystallographic techniques are used for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .

- Data Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check R-factors (<5%) and Ramachandran plots for stereochemical accuracy .

Advanced: How to optimize selectivity over related isoforms (e.g., COX-2 vs. COX-1)?

Methodological Answer:

- Isoform-Specific Assays : Use purified enzymes and isoform-selective inhibitors as controls .

- Mutagenesis Studies : Engineer chimeric proteins to identify binding pocket residues .

- Binding Free Energy Calculations : Perform MM-GBSA analysis to quantify interaction energies .

Advanced: What strategies mitigate metabolic instability in vivo?

Methodological Answer:

- Metabolite Identification : Use liver microsomes and LC-HRMS to detect Phase I/II metabolites .

- Structural Modifications : Replace labile groups (e.g., methylsulfonyl with trifluoromethyl) .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.